molecular formula C14H19N3O2S B4772426 N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide

N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide

Cat. No. B4772426
M. Wt: 293.39 g/mol
InChI Key: QJKYZYDCBLCLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative that has shown promising results in the fields of medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide varies depending on its application. In medicine, it has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway. In addition, it has been found to inhibit angiogenesis by inhibiting the expression of VEGF and other angiogenic factors.
In agriculture, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide works by inhibiting the growth of weed species. It does this by inhibiting the activity of certain enzymes that are essential for the growth and development of weeds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide vary depending on its application. In medicine, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, it has been found to have antimicrobial and antifungal properties.
In agriculture, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has been found to be effective against various weed species. It does not have any harmful effects on the environment and can be used as an alternative to traditional herbicides.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be toxic in high doses and should be handled with care. In addition, its solubility can be a challenge in certain experiments.

Future Directions

There are many future directions for the research of N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide. In medicine, further studies can be conducted to explore its potential as a cancer treatment and to investigate its effects on other diseases. In agriculture, more research can be done to optimize its use as a herbicide and to explore its potential in other areas, such as pest control. In material science, further studies can be conducted to explore its potential as a building block for new materials. Overall, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has shown great potential in various fields and is an exciting area of research.

Scientific Research Applications

N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has shown potential applications in various scientific fields. In medicine, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its antimicrobial and antifungal properties. It has been found to be effective against various strains of bacteria and fungi.
In agriculture, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its potential use as a herbicide. It has been found to be effective against various weed species and can be used as an alternative to traditional herbicides, which can have harmful effects on the environment.
In material science, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its potential use in the synthesis of new materials. It has been found to be a useful building block in the synthesis of polymers and other materials.

properties

IUPAC Name

1-[2-(3-methylphenoxy)propanoylamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-8-15-14(20)17-16-13(18)11(3)19-12-7-5-6-10(2)9-12/h4-7,9,11H,1,8H2,2-3H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKYZYDCBLCLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.